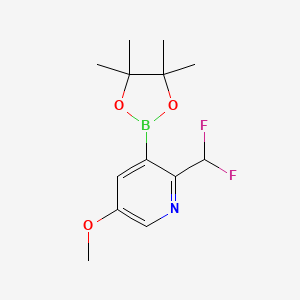![molecular formula C9H10IN3O B14896593 7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyrrolo[1,2-d][1,2,4]triazinones This compound is characterized by the presence of an iodine atom at the 7th position and an isopropyl group at the 4th position of the pyrrolo[1,2-d][1,2,4]triazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one can be achieved through several synthetic routes. One common method involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines followed by regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one include other pyrrolo[1,2-d][1,2,4]triazinones and triazole-pyrimidine hybrids . These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the iodine atom and the isopropyl group differentiates it from other similar compounds and may contribute to its unique properties.
Propiedades
Fórmula molecular |
C9H10IN3O |
|---|---|
Peso molecular |
303.10 g/mol |
Nombre IUPAC |
7-iodo-4-propan-2-yl-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one |
InChI |
InChI=1S/C9H10IN3O/c1-5(2)8-11-12-9(14)7-3-6(10)4-13(7)8/h3-5H,1-2H3,(H,12,14) |
Clave InChI |
LJYWIZURVVXFJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NNC(=O)C2=CC(=CN21)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


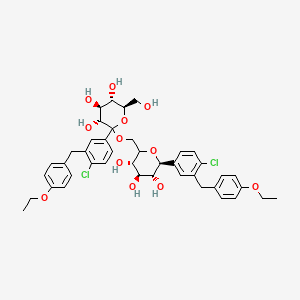
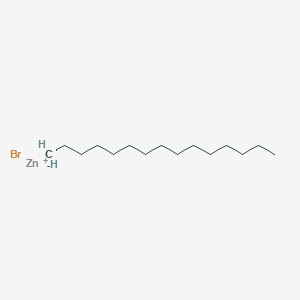

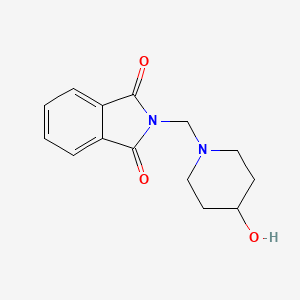
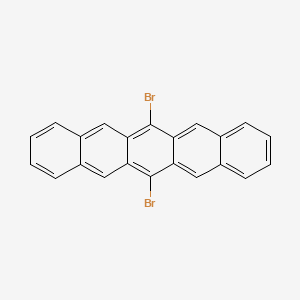
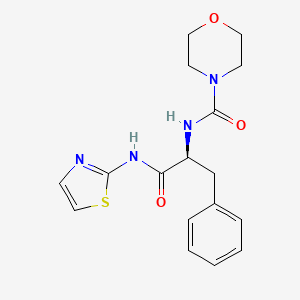
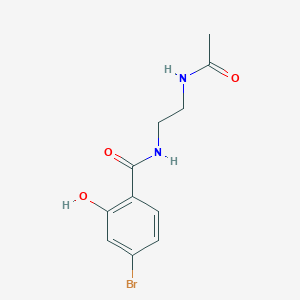
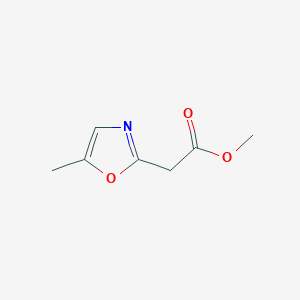
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
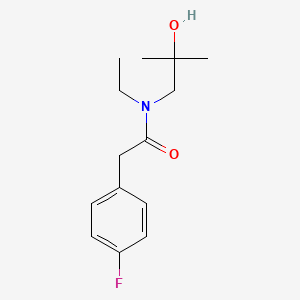
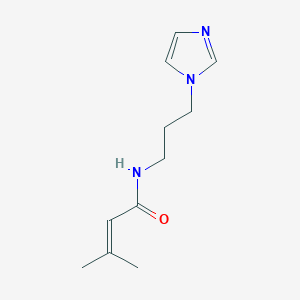
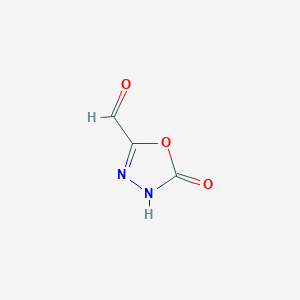
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
